molecular formula C20H18N4O3 B2854037 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 1809491-77-7

2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2854037
CAS No.: 1809491-77-7
M. Wt: 362.389
InChI Key: SLWVUPIRGNGUPC-UHFFFAOYSA-N
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Description

2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an isoindoline-1,3-dione core, a 1,2,4-oxadiazole ring, and a dimethylamino-substituted phenyl group

Mechanism of Action

Target of Action

The primary target of 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . The interaction results in changes in the receptor’s activity, which can influence the transmission of dopamine signals in the brain.

Pharmacokinetics

In silico analysis suggests that it has good affinity for the dopamine receptor d2 . The compound was also evaluated in a Parkinsonism mouse model, suggesting potential relevance to conditions involving dopamine signaling .

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps:

    Formation of the Isoindoline-1,3-dione Core: This can be achieved through the cyclization of phthalic anhydride with primary amines under acidic conditions.

    Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is often synthesized via the reaction of amidoximes with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the isoindoline-1,3-dione core with the 1,2,4-oxadiazole derivative, typically using a linker such as an ethyl group. This can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the oxadiazole ring, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxides, while reduction of the oxadiazole ring can lead to amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential applications as a fluorescent probe due to the presence of the oxadiazole ring, which can exhibit strong fluorescence. This makes it useful in imaging and diagnostic applications.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its various functional groups can interact with biological targets, making it a candidate for drug discovery and development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
  • 2-(2-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
  • 2-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Uniqueness

The presence of the dimethylamino group in 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione distinguishes it from similar compounds

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-23(2)14-9-7-13(8-10-14)18-21-17(27-22-18)11-12-24-19(25)15-5-3-4-6-16(15)20(24)26/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWVUPIRGNGUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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